ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core substituted with ethyl acetate and three methyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 2,4,7-trimethylphenylhydrazine and ethyl glyoxylate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized by using continuous flow reactors and automated systems to control reaction conditions precisely. This ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of 2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid.
Reduction: Formation of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the indole ring.
Scientific Research Applications
Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
- 1H-Indole-3-acetic acid, ethyl ester
Uniqueness
Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring. The presence of three methyl groups at positions 2, 4, and 7 enhances its lipophilicity and may influence its biological activity compared to other indole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
92652-15-8 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-13(17)8-12-11(4)16-15-10(3)7-6-9(2)14(12)15/h6-7,16H,5,8H2,1-4H3 |
InChI Key |
BNLBEMZIDYRZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C(C=CC(=C12)C)C)C |
Origin of Product |
United States |
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